Methyl 11-(4-iodophenoxy)undecanoate

説明

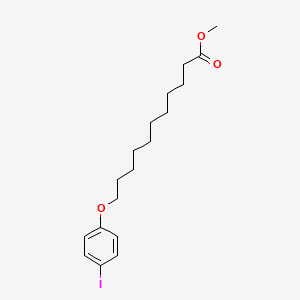

Methyl 11-(4-iodophenoxy)undecanoate is a fatty acid derivative characterized by an 11-carbon undecanoate backbone esterified with a methyl group and substituted at the terminal position with a 4-iodophenoxy moiety. Its synthesis typically involves nucleophilic aromatic substitution or coupling reactions, as seen in analogs like Methyl 11-(4-phenylphenoxy)undecanoate (38% yield via phenol alkylation and esterification) .

特性

CAS番号 |

372163-16-1 |

|---|---|

分子式 |

C18H27IO3 |

分子量 |

418.3 g/mol |

IUPAC名 |

methyl 11-(4-iodophenoxy)undecanoate |

InChI |

InChI=1S/C18H27IO3/c1-21-18(20)10-8-6-4-2-3-5-7-9-15-22-17-13-11-16(19)12-14-17/h11-14H,2-10,15H2,1H3 |

InChIキー |

LANDTEFPLCDRTJ-UHFFFAOYSA-N |

正規SMILES |

COC(=O)CCCCCCCCCCOC1=CC=C(C=C1)I |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below compares key structural analogs, highlighting substituent effects on molecular weight, synthesis yield, and applications:

Key Observations:

- Substituent Impact on Molecular Weight: The iodine atom in the target compound increases its molecular weight significantly compared to non-halogenated analogs (e.g., Methyl 11-(4-phenylphenoxy)undecanoate is ~50 g/mol lighter).

- Synthesis Yields : Yields vary widely; for example, dibromovinyl-substituted derivatives achieve 58% yields via Pd-catalyzed couplings , while biphenyl derivatives require multiple steps with moderate yields (38%) .

- Applications : Iodinated derivatives are prioritized in imaging and SAMs due to iodine’s radiopacity and electron density. Sulfonyl and phosphonyl groups enhance hydrophilicity and metal-binding capacity, respectively .

Reactivity and Functionalization

- Iodine vs. Bromine: The 4-iodophenoxy group undergoes slower nucleophilic substitution than brominated analogs (e.g., Methyl 11-(4-bromophenoxy)undecanoate) but offers better stability in radical reactions .

- Sulfonyl vs. Phenoxy: Sulfonyl groups increase acidity (pKa ~1.5 for -SO₂Ph vs. ~10 for -OPh), enabling pH-responsive applications .

- Epoxide Reactivity: The oxirane ring in Methyl 11-(3-pentyl-2-oxiranyl)undecanoate allows ring-opening reactions for bioconjugation, a feature absent in iodophenoxy derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。